molecular formula C15H16N2O4 B13487810 4-(1-(Tert-butoxycarbonyl)-1H-pyrazol-3-YL)benzoic acid

4-(1-(Tert-butoxycarbonyl)-1H-pyrazol-3-YL)benzoic acid

Cat. No.: B13487810
M. Wt: 288.30 g/mol
InChI Key: BTHUVIAYRUBMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}benzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrazole ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotection: Pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives.

    Coupling: Amides or esters of benzoic acid.

Scientific Research Applications

4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a drug candidate or as a building block in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}benzoic acid involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}benzoic acid: Features a Boc-protected pyrazole ring attached to a benzoic acid moiety.

    4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.

    4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}benzamide: Similar structure but with a benzamide moiety instead of benzoic acid.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]benzoic acid

InChI

InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-9-8-12(16-17)10-4-6-11(7-5-10)13(18)19/h4-9H,1-3H3,(H,18,19)

InChI Key

BTHUVIAYRUBMFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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